Methyl 4,5-dihydrobenzo[6,7]thiepino[4,5-d]isoxazole-3-carboxylate
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Overview
Description
Methyl 4,5-dihydrobenzo[6,7]thiepino[4,5-d]isoxazole-3-carboxylate is a heterocyclic compound with the molecular formula C13H11NO3S and a molecular weight of 261.30 g/mol . This compound is characterized by its unique structure, which includes an isoxazole ring fused with a thiepino ring system. It is primarily used in research settings and is not intended for human use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,5-dihydrobenzo[6,7]thiepino[4,5-d]isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine in the presence of a catalyst . Another method includes the use of β-diketohydrazone derivatives, which undergo cyclization to form the isoxazole ring .
Industrial Production Methods
. These services ensure the compound is produced under controlled conditions to meet research-grade purity standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-dihydrobenzo[6,7]thiepino[4,5-d]isoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 4,5-dihydrobenzo[6,7]thiepino[4,5-d]isoxazole-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 4,5-dihydrobenzo[6,7]thiepino[4,5-d]isoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound’s isoxazole ring can participate in various biochemical pathways, potentially inhibiting enzymes or interacting with receptors . The exact molecular targets and pathways are still under investigation, but its unique structure suggests it could modulate multiple biological processes.
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Compounds like 3,5-disubstituted isoxazoles share a similar core structure and exhibit comparable biological activities.
Thiepino Compounds:
Uniqueness
Methyl 4,5-dihydrobenzo[6,7]thiepino[4,5-d]isoxazole-3-carboxylate stands out due to its fused ring system, which combines the properties of both isoxazole and thiepino rings. This unique structure enhances its chemical reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C13H11NO3S |
---|---|
Molecular Weight |
261.30 g/mol |
IUPAC Name |
methyl 4,5-dihydro-[1]benzothiepino[4,5-d][1,2]oxazole-3-carboxylate |
InChI |
InChI=1S/C13H11NO3S/c1-16-13(15)11-9-6-7-18-10-5-3-2-4-8(10)12(9)17-14-11/h2-5H,6-7H2,1H3 |
InChI Key |
FYSTXGQMBFBZSK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NOC2=C1CCSC3=CC=CC=C32 |
Origin of Product |
United States |
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